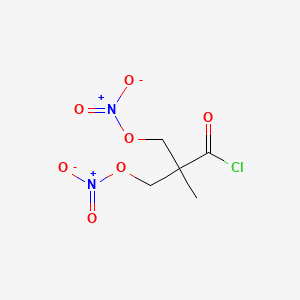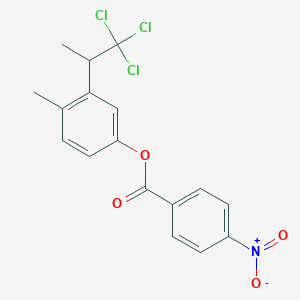![molecular formula C18H38O4 B14343499 2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol CAS No. 92779-75-4](/img/structure/B14343499.png)
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol is a chemical compound known for its unique structure and properties. It is an ethoxylated alcohol, which means it contains ethoxy groups (-OCH2CH2-) attached to an alcohol group (-OH). This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to form stable emulsions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol typically involves the ethoxylation of dodecanol. The process begins with the reaction of dodecanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. The ethoxylation process can be controlled to achieve the desired degree of ethoxylation, resulting in the formation of the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of ethylene oxide to dodecanol in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanoic acid or dodecanal.
Reduction: Formation of simpler alcohols like dodecanol.
Substitution: Formation of ethoxylated derivatives with different functional groups.
Scientific Research Applications
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Utilized in drug delivery systems and as a solubilizing agent for poorly soluble drugs.
Industry: Applied in the production of cosmetics, detergents, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for the formation of stable emulsions and dispersions. It interacts with both hydrophilic and hydrophobic molecules, facilitating their solubilization and stabilization in aqueous and non-aqueous environments. The ethoxy groups provide flexibility and hydrophilicity, while the dodecyl chain imparts hydrophobicity, making it an effective surfactant.
Comparison with Similar Compounds
Similar Compounds
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Similar structure but contains a mercapto group (-SH) instead of a dodecyl chain.
2-[2-(2-chloroethoxy)ethoxy]ethanol: Contains a chloro group (-Cl) instead of a dodecyl chain.
1,5-bis[2-(2-(2-hydroxyethoxy)ethoxy)ethoxy]naphthalene: Contains a naphthalene ring instead of a dodecyl chain.
Uniqueness
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol is unique due to its long dodecyl chain, which imparts significant hydrophobicity and enhances its surfactant properties. This makes it particularly effective in applications requiring the stabilization of emulsions and dispersions in both aqueous and non-aqueous systems.
Properties
CAS No. |
92779-75-4 |
|---|---|
Molecular Formula |
C18H38O4 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-[2-(2-dodecan-5-yloxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C18H38O4/c1-3-5-7-8-9-11-18(10-6-4-2)22-17-16-21-15-14-20-13-12-19/h18-19H,3-17H2,1-2H3 |
InChI Key |
DKZQBIOLXNXFEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCC)OCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid](/img/structure/B14343416.png)

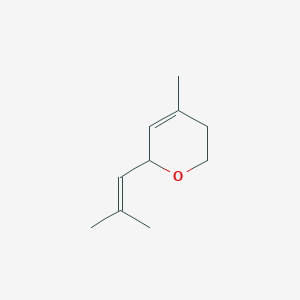
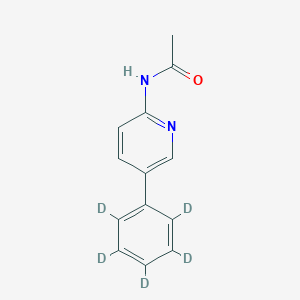
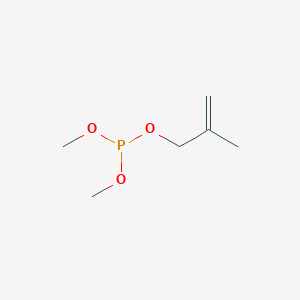
![Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-](/img/structure/B14343455.png)

![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)](/img/structure/B14343461.png)
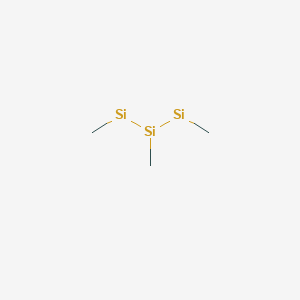

![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)
